molecular formula C14H15F3N6O B7436478 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol

1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol

Cat. No. B7436478
M. Wt: 340.30 g/mol
InChI Key: GCQXCMKHDUFYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol, also known as DTPP, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DTPP is a pyrrolidine derivative that has been designed to have a specific molecular structure that allows it to interact with biological systems in a unique way.

Mechanism of Action

The mechanism of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 and AKT activity, as well as the induction of apoptosis (programmed cell death) in cancer cells. 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in response to various stimuli.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol is its potent anti-inflammatory and anti-cancer activities, which make it a potential candidate for the development of new drugs for the treatment of these diseases. However, there are also some limitations to the use of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol in lab experiments. For example, 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a synthetic compound that may not be readily available in large quantities, which could limit its use in large-scale experiments. Additionally, the mechanism of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol. One potential direction is the development of new drugs based on the structure of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol for the treatment of various diseases. Another direction is the further investigation of the mechanism of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol, which could lead to a better understanding of its potential therapeutic applications. Additionally, the development of new synthetic methods for the production of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol could make it more readily available for use in lab experiments.

Synthesis Methods

The synthesis of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol involves several steps, including the reaction of 3-(trifluoromethyl)phenylacetic acid with thionyl chloride to yield the corresponding acid chloride. This is then reacted with 1,3,5-triamino-2,4,6-triazine in the presence of a base to produce the desired product. The final compound is purified by recrystallization and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and molecular biology. One of the most promising applications of 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol is in the development of new drugs for the treatment of various diseases. 1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol has been shown to have potent anti-inflammatory and anti-cancer activities, making it a potential candidate for the treatment of these diseases.

properties

IUPAC Name

1-(4,6-diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O/c15-14(16,17)8-3-1-2-7(4-8)10-5-9(24)6-23(10)13-21-11(18)20-12(19)22-13/h1-4,9-10,24H,5-6H2,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQXCMKHDUFYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC(=N3)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol

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